N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

Catalog No.
S522865
CAS No.
174664-65-4
M.F
C10H10N2O4
M. Wt
222.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl...

CAS Number

174664-65-4

Product Name

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

IUPAC Name

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide

Molecular Formula

C10H10N2O4

Molecular Weight

222.2 g/mol

InChI

InChI=1S/C10H10N2O4/c13-9(11-15)5-4-7-2-1-3-8(6-7)10(14)12-16/h1-6,15-16H,(H,11,13)(H,12,14)/b5-4+

InChI Key

OYKBQNOPCSXWBL-SNAWJCMRSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

Carboxycinnamic acid bishydroxamide; Histone Deacetylase Inhibitor II; CBHA

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NO)C=CC(=O)NO

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)NO)/C=C/C(=O)NO

Description

The exact mass of the compound N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide is 222.0641 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CBHA, also known as m-carboxycinnamic acid bishydroxamide, is a synthetic small molecule with potential applications in cancer research []. Its origin lies in laboratory development, and its significance lies in its ability to inhibit histone deacetylases (HDACs), enzymes that play a role in gene expression [].


Molecular Structure Analysis

CBHA's structure consists of a central benzamide group (benzene ring with a connected carbonyl and amide) substituted at the 3rd position with a conjugated enone system (containing a double bond and a ketone). This enone system has a hydroxamate group (containing a hydroxyl and a hydroxylamine) attached []. This structure suggests potential for hydrogen bonding and chelation, which may be important for its biological activity [].


Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of CBHA. However, some resources suggest it is a solid powder, soluble in dimethyl sulfoxide (DMSO) [].

CBHA acts as an HDAC inhibitor. HDACs remove acetyl groups from histones, proteins that package DNA within the cell nucleus. This process regulates gene expression. CBHA binds to the catalytic domain of HDACs, preventing them from removing acetyl groups, potentially leading to altered gene expression patterns that may promote cell death in cancer cells [, ].

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]benzamide, also known as CBHA, is a well-documented inhibitor of histone deacetylases (HDACs) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins. Acetylation of histones loosens the chromatin structure, allowing for increased gene expression. By inhibiting HDAC activity, CBHA promotes histone acetylation and can potentially influence the expression of various genes [].

This property of CBHA is being investigated in the context of cancer research. Cancer cells often exhibit abnormal gene expression patterns. By modulating gene expression through HDAC inhibition, CBHA may have potential applications in cancer treatment [].

Induction of Differentiation and Apoptosis

Studies have shown that CBHA can induce differentiation and apoptosis (programmed cell death) in various transformed cell lines [, ]. Differentiation is the process by which immature cells become specialized cells with specific functions. Apoptosis is a natural process that eliminates damaged or unwanted cells.

The ability of CBHA to induce these processes suggests its potential use in cancer therapy. Cancer cells are characterized by uncontrolled proliferation and resistance to apoptosis. By promoting differentiation and cell death, CBHA may offer a novel approach for cancer treatment [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.1

Exact Mass

222.0641

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Schwarz WH, Brunecky R, Broeker J, Liebl W, Zverlov VV. Handling gene and protein names in the age of bioinformatics: the special challenge of secreted multimodular bacterial enzymes such as the cbhA/cbh9A gene of Clostridium thermocellum. World J Microbiol Biotechnol. 2018 Feb 26;34(3):42. doi: 10.1007/s11274-018-2424-9. Review. PubMed PMID: 29480332.
2: Song Y, Hai T, Wang Y, Guo R, Li W, Wang L, Zhou Q. Epigenetic reprogramming, gene expression and in vitro development of porcine SCNT embryos are significantly improved by a histone deacetylase inhibitor--m-carboxycinnamic acid bishydroxamide (CBHA). Protein Cell. 2014 May;5(5):382-93. doi: 10.1007/s13238-014-0034-3. Epub 2014 Mar 14. PubMed PMID: 24627095; PubMed Central PMCID: PMC3996156.
3: Brunecky R, Alahuhta M, Bomble YJ, Xu Q, Baker JO, Ding SY, Himmel ME, Lunin VV. Structure and function of the Clostridium thermocellum cellobiohydrolase A X1-module repeat: enhancement through stabilization of the CbhA complex. Acta Crystallogr D Biol Crystallogr. 2012 Mar;68(Pt 3):292-9. doi: 10.1107/S0907444912001680. Epub 2012 Feb 14. PubMed PMID: 22349231.
4: Takai N, Ueda T, Nishida M, Nasu K, Matsuda K, Kusumoto M, Narahara H. CBHA is a family of hybrid polar compounds that inhibit histone deacetylase, and induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells. Oncology. 2006;70(2):97-105. Epub 2006 Apr 4. Retraction in: Takai N, Ueda T, Nishida M, Nasu K, Matsuda K, Kusumoto M, Narahara H. Oncology. 2015;88(5):320. PubMed PMID: 16601366.
5: Kataeva IA, Brewer JM, Uversky VN, Ljungdahl LG. Domain coupling in a multimodular cellobiohydrolase CbhA from Clostridium thermocellum. FEBS Lett. 2005 Aug 15;579(20):4367-73. PubMed PMID: 16054142.
6: Zhang Y, Adachi M, Kawamura R, Imai K. Bmf is a possible mediator in histone deacetylase inhibitors FK228 and CBHA-induced apoptosis. Cell Death Differ. 2006 Jan;13(1):129-40. PubMed PMID: 15947789.
7: Coffey DC, Kutko MC, Glick RD, Butler LM, Heller G, Rifkind RA, Marks PA, Richon VM, La Quaglia MP. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Res. 2001 May 1;61(9):3591-4. PubMed PMID: 11325825.

Explore Compound Types